ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
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Overview
Description
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.31 g/mol . It is a derivative of benzothiazine, a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied in various fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate typically involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response . Additionally, it can interfere with the synthesis of nucleic acids in bacteria, leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can be compared with other benzothiazine derivatives, such as:
2-(2H-1,4-Benzothiazin-3-yl)acetic acid: Similar in structure but lacks the ethyl ester group, which can affect its reactivity and biological activity.
2-(2H-1,4-Benzothiazin-3-yl)ethanol: Contains a hydroxyl group instead of an ester, which can influence its solubility and chemical properties.
2-(2H-1,4-Benzothiazin-3-yl)acetamide: Features an amide group, which can alter its hydrogen bonding capabilities and biological interactions.
Properties
IUPAC Name |
ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUCNRJGEKPBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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